3-(2-Methoxyphenyl)prop-2-enenitrile
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Overview
Description
3-(2-Methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H9NO It is a nitrile derivative characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenyl)prop-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide, P4O10.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
The industrial production of this compound typically involves the ammoxidation of propylene . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxyphenyl)prop-2-enenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)prop-2-enenitrile involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Similar structure but with an aldehyde group instead of a nitrile group.
(2E)-3-(4-Methoxyphenyl)prop-2-enenitrile: An isomer with the methoxy group in a different position.
Uniqueness
3-(2-Methoxyphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
57103-24-9 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3 |
InChI Key |
YEVWUIYSLYVPHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC#N |
Origin of Product |
United States |
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